![molecular formula C20H23BrN4O3 B4652603 N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B4652603.png)
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
Overview
Description
N~1~-(1-BICYCLO[221]HEPT-2-YLETHYL)-4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound characterized by its unique bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a suitable diene reacts with a dienophile to form the bicyclo[2.2.1]heptane core.
Introduction of the ethyl group: This step involves the alkylation of the bicyclic core using an appropriate alkylating agent.
Attachment of the benzamide moiety: This is typically done through an amide coupling reaction, where the amine group of the bicyclic core reacts with a benzoyl chloride derivative.
Functionalization with the pyrazole group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving the bicyclic core.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The bicyclic core and functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- BICYCLO[2.2.1]HEPT-5-EN-2-YLETHANONE
- BICYCLO[2.2.1]HEPT-5-EN-2-YL TERT-BUTYL(DIMETHYL)SILYL ETHER
- 2-[(BICYCLO[2.2.1]HEPT-2-YLMETHYL)AMINO]ETHANETHIOL HYDROCHLORIDE
Uniqueness
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is unique due to its combination of a bicyclic core with a pyrazole group, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O3/c1-12(17-9-14-4-7-16(17)8-14)22-20(26)15-5-2-13(3-6-15)10-24-11-18(21)19(23-24)25(27)28/h2-3,5-6,11-12,14,16-17H,4,7-10H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUYQEFCXFQQEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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